Diphenyl (cyanoamino)(imino)methylamidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a cyanoamino group, an imino group, and a diphenyl ester of phosphoramidic acid . It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction is carried out under specific conditions to yield the desired cyanoacetamide derivatives. The process may involve the use of different reagents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the quality of the product, and advanced purification techniques are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (cyanoamino)(imino)methylamidophosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Diphenyl (cyanoamino)(imino)methylamidophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Diphenyl (cyanoamino)(imino)methylamidophosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diphenyl (cyanoamino)(imino)methylamidophosphate include:
- 1-Cyano-2-diphenoxyphosphorylguanidine
- Phosphoramidic acid, [(cyanoamino)iminomethyl]-, diphenyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
92193-47-0 |
---|---|
Molecular Formula |
C14H13N4O3P |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
1-cyano-2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19) |
InChI Key |
FNFCLKQQSFYUEA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.